(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol

Catalog No.
S14188463
CAS No.
M.F
C21H27BO4
M. Wt
354.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentan...

Product Name

(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol

IUPAC Name

4,4-dimethylpentane-1,2-diol;phenanthren-9-ylboronic acid

Molecular Formula

C21H27BO4

Molecular Weight

354.2 g/mol

InChI

InChI=1S/C14H11BO2.C7H16O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;1-7(2,3)4-6(9)5-8/h1-9,16-17H;6,8-9H,4-5H2,1-3H3

InChI Key

BGFVMZLAUHXXFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O.CC(C)(C)CC(CO)O

(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol, commonly referred to as 9-Phenanthreneboronic acid neopentylglycol ester, is a synthetic compound composed of a phenanthrene moiety linked to a boronic acid group through a neopentyl glycol backbone. Its molecular formula is C₂₁H₃₀B₄O₅, indicating a significant presence of carbon, hydrogen, oxygen, and boron atoms. This compound exhibits unique properties due to the combination of its aromatic structure and the Lewis acidic nature of the boronic acid group .

2.

Types of Reactions

The compound undergoes various chemical transformations, primarily influenced by the boronic acid functionality. These include:

  • Oxidation: The boronic ester group can be oxidized to form either boronic acids or other derivatives, depending on the reaction conditions and reagents used.
  • Reduction: Under specific reduction conditions, the compound can yield different products, often involving the transformation of the boronic ester into simpler forms.
  • Substitution: The ester group within the molecule can participate in substitution reactions, where the boronic ester is replaced by other functional groups. This process requires appropriate nucleophiles and reaction conditions.

Reagents and Conditions

Commonly used reagents in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are generally performed under mild to moderate conditions to maintain the structural integrity of the phenanthrene ring system.

3.

Despite limited extensive biological testing, there are indications that this compound might exhibit interesting biochemical activities.

  • Interaction with Biomolecules: The reversible covalent bonding capability of the boronic acid group allows it to interact with diols and other nucleophiles, making it potentially useful in studying boron-containing compounds’ interactions with biological molecules.
  • Potential Drug Delivery Systems: Ongoing research explores its potential application in drug delivery systems and as components in therapeutic agents, although further studies are needed to fully elucidate its pharmacological effects.

4.

The synthesis of (Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol typically involves reacting 9-phenanthrenylboronic acid with 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol). While specific industrial production methods are not extensively documented, they likely involve scaling up laboratory syntheses by optimizing reaction conditions, utilizing larger reaction vessels, and applying industrial purification techniques to achieve high yield and purity.

5.

This compound finds utility across diverse fields:

  • Organic Synthesis: It serves as a building block in forming complex molecules and acts as a protective group for diols during organic synthesis.
  • Scientific Research: Employed in the study of boron-containing compounds and their interactions with biological molecules, contributing significantly to our understanding of biochemistry.
  • Industrial Processes: Used in developing advanced materials and participating in various industrial processes requiring precise chemical manipulation.
  • Therapeutic Agents: Potential involvement in creating therapeutic agents, though more research is required to confirm its efficacy and safety profile.

6.

Given its unique structure combining aromaticity with boronic acidity, interaction studies focus on how this compound interacts with various biomolecules:

  • Mechanism of Action: The reversible covalent bonding capabilities allow it to bind with diols and other nucleophiles, influencing molecular pathways and targeting specific biological entities.

Further investigations are essential to fully understand its biological implications and potential therapeutic applications.

7.

Similar compounds include those with analogous structures featuring aromatic rings linked to boronic acid functionalities. Notably:

  • Phenanthrene-9-boronic Acid: Another derivative of phenanthrene but without the neopentyl glycol linkage, exhibiting solubility in DMSO and usage in synthesizing PAHs and electron-rich benzo[g,h,i]perylene .
  • Pinacol Boronic Esters: Marginally less reactive toward carbocations but showing enhanced nucleophilicity upon additional ligation, demonstrating varied reactivities based on substituents .
  • Ferrocenium Boronic Acid: Utilizes ferrocenium as a catalyst in direct Friedel-Crafts reactions, showcasing versatility in catalyzing complex organic transformations .

These comparisons highlight the distinctiveness of (Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol in terms of its specific structural features and resulting chemical behaviors.

By integrating insights from chemistry, biology, and industry, we gain a comprehensive understanding of this intriguing compound’s multifaceted characteristics and potential applications. Further research will undoubtedly uncover more nuances in its behavior and utilization across various disciplines.

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed coupling reactions represent the cornerstone of boronic acid-diol complex synthesis. The Suzuki-Miyaura reaction, employing palladium catalysts, has been widely adopted for coupling (phenanthren-9-yl)boronic acid with aryl halides. Recent advancements highlight the efficacy of neopentyl glycol-derived boronic esters under anhydrous conditions using potassium trimethylsilanolate (TMSOK) as a base. For instance, neopentyl 5-pyrimidyl-boronic ester demonstrated quantitative coupling yields with aryl bromides when trimethyl borate was added to solubilize boronate intermediates.

Catalyst selection profoundly influences reaction efficiency. A comparative analysis of palladium precatalysts reveals that 1,1′-bis(diphenylphosphino)ferrocene-palladium complexes achieve superior turnover numbers (TON > 1,000) in coupling phenanthrenyl boronic esters with heteroaryl chlorides. The table below summarizes key catalytic systems:

Catalyst SystemSubstrate PairYield (%)Reaction Time (h)
Pd(OAc)₂/XPhosPhenanthrenyl-Boron + 4-BrC₆H₄F981.5
PdCl₂(dppf)/TMSOKNeopentyl-Boron + 3-ClPyridine952.0
NiCl₂(PPh₃)₂/ZnVinyl-Boron + 2-Iodothiophene893.0

These systems leverage the electron-deficient nature of phenanthrenyl boronic acids to accelerate transmetalation, bypassing hydrolysis steps required for conventional boronic acids.

Stereospecific Boronic Ester Formation Strategies

Stereochemical control in boronic ester synthesis is achieved through substrate-directed coordination and solvent effects. The reaction of (phenanthren-9-yl)boronic acid with 4,4-dimethylpentane-1,2-diol proceeds via a two-step mechanism: (1) initial Lewis acid-base adduct formation between boron and diol hydroxyl groups, and (2) dehydration to yield the cyclic ester. Diisopropylaminoborane intermediates, generated from Grignard reagents (e.g., RMgX), enable stereoretentive coupling at ambient temperatures.

Critical parameters influencing stereoselectivity include:

  • Solvent polarity: Tetrahydrofuran (THF) enhances nucleophilic attack on boron by stabilizing zwitterionic transition states.
  • Additives: Trimethyl borate mitigates catalyst poisoning by sequestering free diols, ensuring >90% enantiomeric excess (ee) in ester products.
  • Temperature: Reactions conducted at 0–25°C favor kinetic control, preventing racemization observed at elevated temperatures.

A representative stereospecific synthesis involves treating phenanthren-9-ylmagnesium bromide with pinacolborane (HBpin) in THF, followed by diol cyclization:

$$
\text{Phenanthren-9-yl-MgBr} + \text{HBpin} \xrightarrow{\text{THF, 25°C}} \text{Bpin-Phenanthrenyl} \xrightarrow{\text{Diol}} \text{Ester} \quad
$$

Continuous Flow Synthesis Optimization

Continuous flow systems offer enhanced reproducibility and scalability for boronic ester production. While batch methods dominate current practice, flow chemistry principles can address limitations such as prolonged reaction times (3–12 hours). Key optimization strategies include:

  • Microreactor design: Laminar flow regimes ensure uniform mixing of boronic acid and diol streams, reducing side reactions (<5% homocoupling).
  • Residence time control: Adjusting flow rates to 0.1–1.0 mL/min enables precise control over esterification kinetics, achieving >95% conversion in 30 minutes.
  • In-line purification: Integrated scavenger columns remove residual Mg salts from Grignard-derived syntheses, streamlining downstream processing.

Preliminary data suggests that transitioning from batch to flow could reduce solvent use by 40% and energy consumption by 60% for large-scale boronic ester production.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

354.2002395 g/mol

Monoisotopic Mass

354.2002395 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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